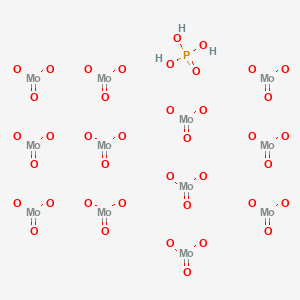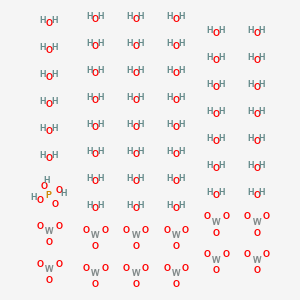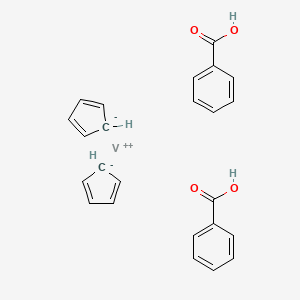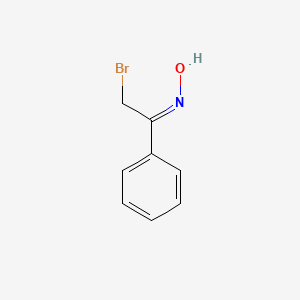
(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related hydroxylamines often involves transformations from primary amines, with procedures detailing specific reagents and conditions to achieve the desired hydroxylamine derivatives. For instance, the transformation of primary amines into n-monoalkylhydroxylamines involves several reagents and steps, indicating the complexity of synthesizing specific hydroxylamine compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be elucidated using techniques such as crystallography. Studies on related compounds, such as N-hydroxy-5-bromophenyl-2-carboxamidine, reveal detailed structural information, including crystal systems, space groups, and molecular dimensions, which are crucial for understanding the molecular geometry and interactions of these compounds (Chi Hong-xun, 2011).
Chemical Reactions and Properties
Hydroxylamine compounds engage in a variety of chemical reactions, including one-electron reductions and interactions with nitrosyl complexes, showcasing their reactivity and the formation of reduced species. Such reactions underscore the compounds' potential in synthesis and application in various chemical processes (Aoyagi, Mukaida, Kakihana, & Shimizu, 1985).
Physical Properties Analysis
The physical properties of hydroxylamine derivatives, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and explosive nature of specific hydroxylamine compounds at certain temperatures can be critical for handling and application in chemical syntheses (Mitzel et al., 1996).
Chemical Properties Analysis
Hydroxylamine derivatives exhibit diverse chemical properties, including reductive abilities and interactions with various organic and inorganic reagents. The reductive bromination of N, N-bis(4-tert-butylphenyl)hydroxylamine, for example, highlights the unique reactivity of these compounds in substituting hydrogen atoms with bromine, facilitating their utility in organic synthesis (Golubev & Kim, 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions :
- Bordwell & Liu (1996) examined the equilibrium acidities and homolytic bond dissociation energies of N−H and O−H bonds in various N-phenylhydroxylamine derivatives, including N-benzyl-N-phenylhydroxylamine and its p-bromo derivative, providing insight into their chemical reactivity (Bordwell & Liu, 1996).
Synthesis and Transformation :
- Tokuyama, Kuboyama, & Fukuyama (2003) explored the transformation of primary amines to N-monoalkylhydroxylamines, including N-hydroxy-(S)-1-phenylethylamine oxalate, demonstrating methods for synthesizing hydroxylamine derivatives (Tokuyama, Kuboyama, & Fukuyama, 2003).
Analytical Applications :
- Shendrikar (1969) reviewed the analytical applications of hydroxylamine derivatives, including their reactions with various metal ions, highlighting their utility in chemical analysis (Shendrikar, 1969).
Reactions with Pyrimidine Bases :
- Sander, Priest, & Scheffler (1979) investigated the dehalogenation of halouracils by hydroxylamine buffers, which might be relevant for understanding the reactivity of hydroxylamine derivatives with nucleic acid bases (Sander, Priest, & Scheffler, 1979).
Organic Synthesis :
- Isowa & Kurita (1974) described the synthesis of N-monoalkylated hydroxylamines, such as N-benzylhydroxylamine, from N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine, demonstrating the utility of hydroxylamine derivatives in organic synthesis (Isowa & Kurita, 1974).
Radiolabeling in Agricultural Research :
- Ando, Tecle, Toia, & Casida (1990) conducted a study on the radiolabeling of nikkomycin Z, a potent inhibitor of fungal and insect chitin synthetase, using brominated derivatives. This research illustrates the potential use of brominated hydroxylamines in agricultural biochemistry (Ando, Tecle, Toia, & Casida, 1990).
Spectrophotometric Analysis :
- George, Balasubramanian, & Nagaraja (2007) developed a method for the determination of hydroxylamine and its derivatives in drug formulations using methyl red, showcasing its application in pharmaceutical analysis (George, Balasubramanian, & Nagaraja, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIZBNJPBHXWFN-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-phenyl-1-ethanone oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

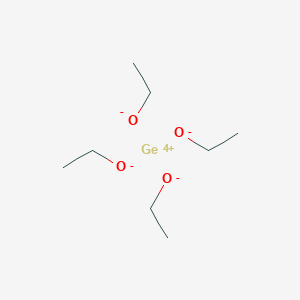
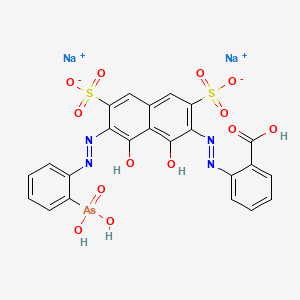
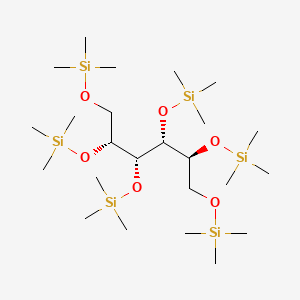
![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)


